molecular formula C13H10N2O B1399732 5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile CAS No. 959766-45-1

5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile

Cat. No.: B1399732
CAS No.: 959766-45-1
M. Wt: 210.23 g/mol
InChI Key: NSCVLYDMLQXWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is a chemical compound with the molecular formula C13H10N2O This compound is known for its unique structure, which includes an isochromene ring system fused with a benzo ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile typically involves a multi-component reaction. One common method is the catalyst-free, one-pot, three-component synthesis. This method involves the reaction of an aldehyde, a malononitrile, and a 2-naphthol derivative under mild conditions. The reaction is usually carried out in the presence of a base, such as piperidine, and proceeds at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its isochromene ring system, which imparts unique chemical and biological properties

Properties

IUPAC Name

7-amino-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-5-11-10-3-1-2-8-6-16-7-9(13(8)10)4-12(11)15/h1-4H,6-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCVLYDMLQXWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C(=CC(=C(C3=CC=C2)C#N)N)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Nitro-6-cyano-1H,3H benzo[de]isochromene (14.3 g, 59.5 mmol) was dissolved in diglyme (297 mL). The reaction vessel was cooled in an ice bath, and a mixed solution of tin (I) chloride (45.1 g, 238 mmol) and concentrated hydrochloric acid (159 mL) was added slowly while the internal temperature was kept below 5° C. The reaction solution was stirred at 5° C. for 2 hours, and then added to a mixture of 50% aqueous sodium hydroxide solution (476 mL) and ice (1400 mL) while stirring vigorously. The precipitate was collected by filtration, and then dissolved in ethyl acetate. The solution was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product was purified by silica gel column chromatography using ethyl acetate, and dried under reduced pressure. The title compound was obtained as pale yellow solid (6.7 g, 53%).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
297 mL
Type
solvent
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step Two
Quantity
159 mL
Type
reactant
Reaction Step Two
Quantity
476 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile
Reactant of Route 2
5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile
Reactant of Route 6
5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.